molecular formula C19H18N4O4S B11619072 2-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide

2-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide

Cat. No.: B11619072
M. Wt: 398.4 g/mol
InChI Key: VUZMHNWFFOJGJX-UHFFFAOYSA-N
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Description

2-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide is a synthetic organic compound that features a phenoxy group, a pyrimidinylsulfamoyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide typically involves the reaction of 2-phenoxypropanoic acid with 4-(pyrimidin-2-ylsulfamoyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18N4O4S

Molecular Weight

398.4 g/mol

IUPAC Name

2-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide

InChI

InChI=1S/C19H18N4O4S/c1-14(27-16-6-3-2-4-7-16)18(24)22-15-8-10-17(11-9-15)28(25,26)23-19-20-12-5-13-21-19/h2-14H,1H3,(H,22,24)(H,20,21,23)

InChI Key

VUZMHNWFFOJGJX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2)OC3=CC=CC=C3

Origin of Product

United States

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